Ethyl 5-acetyl-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
ETHYL 5-ACETYL-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique compared to other thiophene derivatives due to its specific structural features and biological activities. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4S/c1-4-22-15(21)11-8(2)12(9(3)19)23-14(11)18-13(20)10-7-16-5-6-17-10/h5-7H,4H2,1-3H3,(H,18,20) |
InChI Key |
VOZJXJZVGOFEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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